Selenium dichloride

Description

Historical Context of Selenium Halide Research

The exploration of selenium chemistry dates back to 1817, when Jöns Jacob Berzelius and Johan Gottlieb Gahn discovered the element. wikipedia.orgnih.govrsc.org They named it selenium, from the Greek word "selene" for Moon, due to its resemblance to the element tellurium, named after the Earth. wikipedia.orgnih.gov Early research into selenium compounds included the investigation of its reactions with halogens.

The synthesis and characterization of selenium halides have been a subject of study for many years. While selenium tetrachloride (SeCl4) and diselenium (B1237649) dichloride (Se2Cl2) are the more stable chlorides of selenium, selenium dichloride has been identified as a transient species. wikipedia.org Early routes to selenium chlorides involved the direct chlorination of elemental selenium. wikipedia.org Research in the 20th century further elucidated the nature of these compounds. For instance, new types of aromatic selenium halides were being investigated as early as 1933. acs.org The development of spectroscopic techniques, such as photoelectron spectroscopy, in the latter half of the 20th century allowed for the characterization of unstable molecules like this compound in the gas phase. rsc.orgrsc.org

Overview of this compound's Role in Inorganic and Organic Synthesis Paradigms

Despite its transient nature, this compound is a significant reagent in both inorganic and organic synthesis. It is particularly valued as an electrophilic selenizing agent. wikipedia.org

In inorganic synthesis , this compound is used to prepare other selenium-containing compounds. For example, it reacts with thioethers and thioureas to form well-characterized adducts. wikipedia.org It is also involved in the synthesis of selenium-nitrogen compounds. researchgate.netacs.org The reactivity of this compound is often harnessed in situ, where it is generated under controlled conditions for immediate use in a subsequent reaction. mdpi.comresearchgate.net

In organic synthesis , this compound serves as a key reagent for the introduction of selenium into organic molecules, leading to the formation of various organoselenium compounds. 888chem.comresearchgate.net These compounds are of interest due to their potential applications in medicinal chemistry and materials science. 888chem.com this compound readily participates in addition reactions with unsaturated organic compounds like alkenes and alkynes. mdpi.comresearchgate.net For instance, it reacts with simple alkenes to yield bis(β-chloroalkyl)selenides. wikipedia.org The reaction with alkynes can be highly stereoselective, producing bis(E-2-chlorovinyl) selenides in quantitative yields. mdpi.com It has also been used in the synthesis of selenium-containing heterocycles. researchgate.net The reaction of this compound with divinyl sulfide (B99878), for example, can produce 2,6-dichloro-1,4-thiaselenane. researchgate.net

Fundamental Reactivity Principles Governing this compound

The chemical behavior of this compound is dictated by several fundamental principles:

Electrophilicity : As an electrophilic selenizing agent, this compound readily reacts with nucleophiles. wikipedia.org This is a cornerstone of its utility in adding selenium atoms to organic molecules.

Instability and Disproportionation : this compound is thermally unstable and tends to disproportionate. In solution at room temperature, it decomposes into dithis compound (Se2Cl2) and selenium tetrachloride (SeCl4) within minutes. wikipedia.orgwikipedia.org The reaction is as follows: 3 SeCl₂ → Se₂Cl₂ + SeCl₄. wikipedia.org This instability necessitates its preparation in situ for many synthetic applications. mdpi.comresearchgate.net

Addition Reactions : this compound readily undergoes addition reactions with compounds containing carbon-carbon double or triple bonds. mdpi.comresearchgate.net The regioselectivity of these additions can be influenced by the substituents on the unsaturated substrate. For example, its reaction with acrylic acid and its derivatives leads to anti-Markovnikov adducts. researchgate.net

Hydrolysis : this compound is susceptible to hydrolysis, reacting with water to form selenious acid (H2SeO3) and hydrochloric acid (HCl). 888chem.comhkasme.org

Lewis Acidity : this compound can act as a Lewis acid, forming adducts with Lewis bases such as thioethers and thioureas. wikipedia.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | SeCl₂ wikipedia.org |

| Molecular Weight | 149.87 g/mol nist.govnih.gov |

| Appearance | Red-brown solutions wikipedia.org |

| State at Room Temperature | Thermally unstable testbook.com |

| CAS Registry Number | 14457-70-6 nist.gov |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Parameter | Value | Reference |

| Ionization Energy (Vertical) | 9.5 ± 0.2 eV | nist.gov |

| Ionization Energy (Vertical) | 9.52 eV | nist.gov |

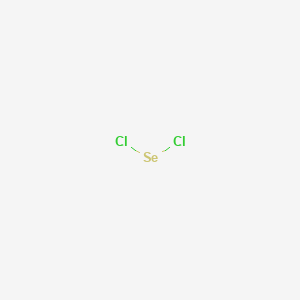

Structure

2D Structure

Properties

CAS No. |

14457-70-6 |

|---|---|

Molecular Formula |

SeCl2 Cl2Se |

Molecular Weight |

149.87 g/mol |

IUPAC Name |

chloro selenohypochlorite |

InChI |

InChI=1S/Cl2Se/c1-3-2 |

InChI Key |

SWAKCLHCWHYEOW-UHFFFAOYSA-N |

Canonical SMILES |

Cl[Se]Cl |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Selenium Dichloride

Electrophilic Selenium(II) Transfer Reactions

The core reactivity of selenium dichloride is defined by its role as an electrophilic selenium(II) transfer agent. researchgate.net In this capacity, it reacts with nucleophilic substrates, where the selenium atom is attacked by an electron-rich center. This process facilitates the formation of a new carbon-selenium bond and is a foundational step in many selenofunctionalization reactions. researchgate.netchim.it The electrophilic addition of the selenium(II) species to a carbon-carbon multiple bond typically proceeds through a cyclic seleniranium ion intermediate, which is then opened by a nucleophile. chim.itresearchgate.net This mechanism governs the regio- and stereochemical outcome of many of its addition reactions. The versatility of this compound as an electrophile has been harnessed to synthesize previously inaccessible classes of organoselenium compounds and selenium-containing heterocycles. nih.govresearchgate.net

Addition Reactions to Unsaturated Hydrocarbons

This compound readily undergoes addition reactions with various unsaturated hydrocarbons, including alkynes and alkenes. These reactions are of significant interest due to their high degree of control over stereochemistry and regiochemistry, providing efficient routes to functionalized organoselenium compounds. nih.govnih.gov

The reaction of this compound with alkynes is a highly efficient and stereoselective process. It typically proceeds via an anti-addition mechanism, where the selenium and chlorine atoms add to opposite faces of the triple bond. nih.govnih.gov This results in the exclusive formation of products with (E)-stereochemistry. nih.govnih.gov For instance, the reaction with symmetrical dialkylacetylenes at room temperature yields bis(E-2-chlorovinyl) selenides quantitatively. nih.gov

The regioselectivity of the addition is influenced by the substitution pattern of the alkyne. While symmetrical alkynes yield a single product, reactions with terminal or unsymmetrically substituted alkynes can be highly regioselective. In the case of propargylic alcohols and alkyl propiolates, the addition of this compound occurs in an anti-Markovnikov fashion. bioforumconf.comcolab.wsresearchgate.net With propargylic alcohols, the hydroxyl group is believed to play a crucial role in directing this regio- and stereospecific outcome. researchgate.net

| Alkyne Substrate | Product | Stereochemistry | Regiochemistry | Yield | Reference(s) |

| Acetylene (B1199291) | Bis(E-2-chlorovinyl) selenide (B1212193) | E,E | N/A | High | nih.govnih.gov |

| 2-Butyne | Bis(E-2-chloro-1-methyl-1-propenyl) selenide | E,E | N/A | Quantitative | nih.gov |

| 3-Hexyne | Bis(E-2-chloro-1-ethyl-1-butenyl) selenide | E,E | N/A | Quantitative | nih.gov |

| Propargylic Alcohols | Symmetrical Z,Z-bis(1-hydroxymethyl-2-chlorovinyl) selenides | Z,Z | anti-Markovnikov | High | researchgate.net |

| Methyl Propiolate | Bis(2-chloro-1-methoxycarbonylvinyl) selenide | - | anti-Markovnikov | - | colab.ws |

This compound also adds to carbon-carbon double bonds in alkenes and functionalized olefins. nih.gov These reactions often proceed through a seleniranium ion intermediate, and the regiochemical outcome depends significantly on the electronic nature of the substituents on the double bond. chim.itresearchgate.net

For simple alkenes, the addition generally follows Markovnikov's rule. researchgate.net However, when the double bond is conjugated with an electron-withdrawing group, such as in acrylic acid or acrylonitrile, the reaction becomes regioselective for the anti-Markovnikov adduct, especially at low temperatures (-20°C). researchgate.netresearchgate.net Raising the temperature can lead to a loss of this regioselectivity. researchgate.net

The reaction of this compound with dienes can lead to cyclization products. A notable example is the transannular addition to cis,cis-cycloocta-1,5-diene, which produces 2,6-dichloro-9-selenabicyclo[3.3.1]nonane in high yield. nih.govmdpi.com It also reacts with divinyl sulfide (B99878) and divinyl selenide to afford novel heterocyclic systems. researchgate.netnih.gov

| Alkene/Olefin Substrate | Reaction Conditions | Product(s) | Regioselectivity | Reference(s) |

| 1-Alkenes | - | Bis(2-chloroalkyl) selenides | Markovnikov | nih.gov |

| Acrylic Acid | -20°C | Bis(2-carboxy-2-chloroethyl) selenide | anti-Markovnikov | researchgate.net |

| Acrylonitrile | -20°C | Bis(2-cyano-2-chloroethyl) selenide | anti-Markovnikov | researchgate.net |

| cis,cis-1,5-Cyclooctadiene | - | 2,6-Dichloro-9-selenabicyclo[3.3.1]nonane | N/A (Cyclization) | nih.govmdpi.com |

| Divinyl Sulfide | -50°C | 2,6-Dichloro-1,4-thiaselenane | N/A (Cyclization) | researchgate.net |

Aromatic and Heteroaromatic Electrophilic Substitution Reactions

Beyond addition reactions, this compound is capable of participating in aromatic electrophilic substitution. researchgate.net This reactivity opens pathways for the direct selenation of aromatic and heteroaromatic rings, which are typically less nucleophilic than alkenes or alkynes. The reaction of this compound with activated aromatic compounds, such as anisole (B1667542) (4-methoxybenzene), in chloroform (B151607) results in the formation of the corresponding diaryl selenide in high yield. researchgate.net This route is notable for its tolerance of hydroxyl groups on the aromatic ring. researchgate.net

This electrophilic substitution ability is also key to certain annulation reactions. researchgate.netrsc.org For instance, the reaction of this compound with substrates containing both an aromatic ring and an unsaturated side chain, like allyl phenyl ether, can lead to the formation of selenium-containing heterocycles through an intramolecular cyclization following the initial electrophilic attack. researchgate.netcolab.ws

Cyclization and Annulation Reactions Leading to Selenium-Containing Heterocycles

The ability of this compound to react with molecules possessing two or more unsaturated functionalities has been extensively utilized in the synthesis of selenium-containing heterocycles. researchgate.net These reactions can proceed through various pathways, including cyclization, annulation, and transannular addition, demonstrating high efficiency and selectivity. mdpi.comresearchgate.net

The synthesis of specific selenium-sulfur and selenium-selenium heterocycles highlights the precise reactivity of this compound. The reaction with divinyl sulfide is a clear example of temperature-dependent product formation. At -50°C in chloroform, the reaction quantitatively yields the six-membered heterocycle 2,6-dichloro-1,4-thiaselenane, a derivative of selenathiane. researchgate.netresearchgate.net This product is kinetically favored but can undergo a spontaneous rearrangement at room temperature to form the thermodynamically more stable five-membered ring, 5-chloro-2-chloromethyl-1,3-thiaselenolane. researchgate.net

Similarly, this compound is used to construct diselenolanes. The cyclization of bis(2-chlorovinyl)selenide with this compound leads to the formation of 2-(dichloromethyl)-4,5-dichloro-1,3-diselenolane. researchgate.net

| Substrate | Reagent | Product | Heterocycle Class | Reference(s) |

| Divinyl sulfide | This compound | 2,6-Dichloro-1,4-thiaselenane | Selenathiane | researchgate.netresearchgate.net |

| 2,6-Dichloro-1,4-thiaselenane | (Rearrangement) | 5-Chloro-2-chloromethyl-1,3-thiaselenolane | Thiaselenolane | researchgate.net |

| Bis(2-chlorovinyl)selenide | This compound | 2-(Dichloromethyl)-4,5-dichloro-1,3-diselenolane | Diselenolane | researchgate.net |

Synthesis of Selenasilacyclic Systems

The reaction of this compound with organosilicon compounds provides a pathway to selenasilacyclic systems. For instance, this compound has been shown to react with divinyl sulfide to produce unsaturated heterocyclic compounds like 2-chloromethyl-1,3-thiaselenolane. researchgate.netresearchgate.net Research has also explored its reactions with acetylene derivatives, such as diethynyldimethylsilane, demonstrating its utility in synthesizing organoselenium compounds that incorporate silicon. researchgate.net

The reactivity of this compound extends to reactions with various unsaturated ethers and silanes. For example, its reaction with allyl phenyl ether can yield dihydrobenzoxaselenine. researchgate.net Furthermore, reactions with allyl trimethyl silane (B1218182) have been investigated to understand the regioselectivity of selenium, sulfur, and tellurium chlorides. acs.org These reactions highlight the potential of this compound in creating diverse heterocyclic systems containing both selenium and silicon.

Disproportionation Equilibria and Solution-Phase Speciation of this compound

This compound is known to be unstable and readily undergoes disproportionation in solution. wikipedia.orgscispace.com At room temperature, solutions of this compound will decompose within minutes to form diselenium (B1237649) dichloride (Se₂Cl₂) and selenium tetrachloride (SeCl₄). wikipedia.orgwikipedia.org This equilibrium is a significant characteristic of its solution-phase chemistry. wikipedia.orgresearchgate.net

The general disproportionation reaction can be represented as: 3SeCl₂ ⇌ Se₂Cl₂ + SeCl₄ wikipedia.orgresearchgate.net

This equilibrium means that in solution, this compound coexists with other selenium halides. wikipedia.orgresearchgate.net Spectroscopic studies, including Raman and ⁷⁷Se-NMR, have been employed to investigate these equilibria. researchgate.netcdnsciencepub.comcdnsciencepub.com For example, in acetonitrile, selenium dihalides are the predominant species, but they are in equilibrium with other species. researchgate.net The presence of other species like Se₂Cl₂ and SeCl₄ in solutions of SeCl₂ has been confirmed by these spectroscopic methods. researchgate.netcdnsciencepub.com

The speciation of selenium compounds in solution is crucial for understanding their reactivity. The disproportionation of SeCl₂ to Se₂Cl₂ can influence the outcome of synthetic reactions. For instance, if a solution of this compound is allowed to stand, the resulting formation of Se₂Cl₂ can lead to the production of divinyl diselenides when reacted with propargyl alcohol, in addition to the expected divinyl selenides. researchgate.net

Interactive Data Table: Speciation of this compound in Solution

| Species | Formula | Role in Equilibrium | Method of Observation |

| This compound | SeCl₂ | Reactant/Product | Raman, ⁷⁷Se-NMR Spectroscopy |

| Dithis compound | Se₂Cl₂ | Product/Reactant | Raman, ⁷⁷Se-NMR Spectroscopy |

| Selenium Tetrachloride | SeCl₄ | Product | Raman, ⁷⁷Se-NMR Spectroscopy |

Oxidative Addition and Reductive Elimination Pathways Involving this compound

Oxidative addition and reductive elimination are fundamental reaction pathways in organometallic chemistry, and this compound and its derivatives can participate in such processes.

Oxidative Addition: In the context of selenium chemistry, oxidative addition can involve the addition of a selenium-containing species to a metal center, increasing the metal's oxidation state. While direct oxidative addition of SeCl₂ is less commonly documented in detail, related selenium compounds demonstrate this reactivity. For example, elemental selenium can undergo oxidative addition to a Ge(II) center. researchgate.net Also, tellurium tetrahalides, which are analogous to selenium tetrahalides, can act as ligands in oxidative-addition reactions with transition metal complexes of rhodium(I) and iridium(I). scispace.com

Reductive Elimination: Reductive elimination is the reverse of oxidative addition and often constitutes the product-forming step in catalytic cycles. umb.edu This process involves the formation of a new bond between two ligands on a metal center, with a concurrent decrease in the metal's oxidation state.

In reactions involving selenium, reductive elimination pathways have been proposed. For instance, the reaction of selenium dihalides with pseudo-geminal bis(acetylenes) in [2.2]paracyclophanes is thought to proceed through a mechanism involving the formation of a selenonium ion, followed by the elimination of diselenium dihalides to yield diene products. beilstein-journals.org This elimination of a selenium-containing species is a key step in the formation of the final organic product.

Another example is the selenium-catalyzed reductive C-C bond formation to synthesize 2,3-diperfluoroalkylated quinoxalines. Mechanistic studies suggest this reaction may proceed through a selenium-containing seven-membered-ring intermediate, followed by a selenium reductive elimination pathway. researcher.life

The ability of selenium compounds to undergo these pathways is crucial in their application as reagents and catalysts in organic synthesis. For example, selenoxide eliminations, where a selenide is oxidized and then eliminated to form an alkene, are a well-established synthetic method. wikipedia.org

Coordination Chemistry and Ligand Development Utilizing Selenium Dichloride

Formation of Selenium(II) and Selenium(IV) Coordination Complexes

Selenium dichloride is a key starting material for accessing both Selenium(II) and Selenium(IV) coordination complexes. The oxidation state of selenium in the final product is influenced by the reaction conditions and the nature of the reacting ligands.

Solutions of this compound are known to be unstable and can exist in equilibrium with its dimer, diselenium (B1237649) dichloride (Se₂Cl₂), and selenium tetrachloride (SeCl₄). oulu.fi This equilibrium allows access to both Se(II) and Se(IV) chemistry. The reaction of SeCl₄ with certain two-electron donor ligands, such as thioethers, can lead to the reduction of selenium and the formation of Se(II) adducts.

Direct reactions of SeCl₂ with Lewis bases lead to the formation of Se(II) coordination compounds. For instance, SeCl₂ forms 1:1 or 1:2 adducts with ligands like tetramethylthiourea (B1220291) (tmtu) and tetrahydrothiophene (B86538) (tht), respectively. acs.org

Selenium(IV) complexes are also readily synthesized, often using selenium tetrachloride or by reacting Se(IV) sources with various ligands. For example, Se(IV) complexes with amino acids have been prepared, resulting in stable, often octahedral, complexes of the type [Se(AA)₂Cl₂] (where AA = amino acid). bas.bg In these compounds, the amino acids can act as bidentate ligands. bas.bg Similarly, mixed-ligand Se(IV) complexes have been synthesized with nicotinamide (B372718) (Vitamin B3) and various amino acids, yielding compounds with proposed octahedral geometries. ajol.infofarmaciajournal.com The formation of these complexes is confirmed through various spectroscopic and analytical techniques, and their stability allows for isolation in solid form. ajol.info

This compound as a Synthon for Selenium-Containing Ligands

A significant application of this compound in chemistry is its use as an electrophilic synthon for introducing selenium atoms into organic molecules, thereby creating selenium-containing ligands. oulu.fi Selenium dihalides are effective reagents for the synthesis of a wide array of organoselenium compounds, particularly heterocycles, through reactions like cyclization, annulation, and selenocyclofunctionalization. researchgate.net

The electrophilic nature of SeCl₂ allows it to react with unsaturated organic compounds, such as dienes and alkynes, to form new heterocyclic systems. researchgate.netresearchgate.net For instance, the reaction of this compound with divinyl sulfide (B99878) at low temperatures yields 2,6-dichloro-1,4-thiaselenane quantitatively. researchgate.net This product can then be transformed into other selenium-containing heterocycles. researchgate.net This approach has been instrumental in synthesizing previously unknown classes of organoselenium compounds. researchgate.net

This strategy has been applied to synthesize various selenium-containing heterocycles, including:

1,4-Thiaselenane derivatives: Formed by the reaction of SeCl₂ with divinyl sulfide. researchgate.net

Benzoselenophenes: Synthesized via the reaction of SeCl₂ with substituted styrenes like resveratrol. chim.it

Selenopheno[2,3-b]indoles: Prepared using a selenium-chloride-mediated synthesis. researchgate.net

Diaryl selenides: Accessible through electrophilic aromatic substitution using SeCl₂ on activated aromatic rings like anisole (B1667542) and 2-naphthol. oulu.ficonicet.gov.ar

The versatility of SeCl₂ as a synthon allows for the creation of a diverse library of ligands with tailored electronic and steric properties, which are crucial for applications in coordination chemistry and catalysis. researchgate.netrsc.org

Metal-Selenium Dichloride Adducts and Their Structural Characterization

In addition to being a precursor for ligands, this compound can itself act as a ligand, forming adducts with metal centers. These adducts are typically formed with soft Lewis acids. The characterization of these adducts, particularly through single-crystal X-ray diffraction, provides fundamental insights into the coordination behavior of divalent selenium halides.

Well-characterized examples include adducts with thioether and thiourea (B124793) ligands. acs.org The reaction of in situ prepared SeCl₂ with tetrahydrothiophene (tht) or tetramethylthiourea (tmtu) yields the complexes SeCl₂(tht)₂ and SeCl₂·tmtu, respectively. acs.org

The crystal structure of SeCl₂(tht)₂ reveals a square planar geometry around the selenium atom. acs.org In contrast, SeCl₂·tmtu exhibits a T-shaped geometry. acs.org More recently, the first coordination compounds of selenium dihalides with selenium-containing ligands, such as 2,6-dihalo-9-selenabicyclo[3.3.1]nonanes, have been synthesized and structurally characterized, expanding the known chemistry of these systems. rsc.org

| Compound | Geometry at Se | Se-Cl Bond Length (Å) | Crystal System | Space Group | Reference |

|---|---|---|---|---|---|

| SeCl₂(tht)₂ | Square Planar | 2.4149(8) | Monoclinic | C2/c | acs.org |

| SeCl₂·tmtu | T-shaped | 2.443(4) | Triclinic | P1̄ | acs.org |

Catalytic Applications of Transition Metal Complexes Derived from this compound Precursors in Organic Transformations

Transition metal complexes featuring selenium-based ligands, many of which are synthesized using this compound as a key precursor, have emerged as highly effective catalysts in a wide range of organic transformations. researchgate.netnih.gov The electronic properties of selenium, being a soft donor atom, allow it to form stable bonds with transition metals and influence the reactivity of the metallic center. researchgate.netresearchgate.net These selenium-ligated complexes often exhibit excellent catalytic efficiency, stability, and tolerance to various functional groups in reactions such as cross-coupling and functionalizations. researchgate.netresearchgate.net

Selenium-containing ligands have been instrumental in developing catalysts for various pivotal cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. eie.gr

Suzuki-Miyaura Coupling: Palladium complexes with selenium-containing ligands have demonstrated high efficiency in Suzuki-Miyaura coupling reactions. researchgate.netacs.org For example, palladium(II) complexes with (Se, Cₙₕ꜀) ligands are effective catalysts for the coupling of aryl bromides, achieving high yields under relatively mild conditions. acs.org In some cases, the catalysis is believed to proceed via the in situ formation of palladium-selenium nanoparticles, which act as a reservoir for the active catalytic species. rsc.orgacs.org The efficiency of these catalysts can be exceptionally high, with some systems operating at catalyst loadings as low as 0.001–0.01 mol%. rsc.orgrsc.org

Heck Coupling: The Mizoroki-Heck reaction also benefits from selenium-ligated palladium catalysts. researchgate.netresearchgate.net Air and moisture-insensitive palladium complexes bearing 1,2,3-triazole-based organoselenium ligands have been shown to catalyze the Heck reaction between various aryl bromides and n-butyl acrylate (B77674) with low catalyst loadings. rsc.org Dual catalytic systems combining a ruthenium C-H activation catalyst with a photoredox catalyst have been developed for oxidative Heck reactions. beilstein-journals.org

Sonogashira Coupling: This coupling of terminal alkynes with aryl or vinyl halides is effectively catalyzed by palladium complexes containing selenium ligands. researchgate.netresearchgate.net Unsymmetrical pincer-type selenium ligands coordinated to palladium create catalysts that are active for Sonogashira coupling under copper-free conditions. rsc.org The selenium atom's electronic contribution often leads to catalysts that are more efficient than their sulfur analogues. rsc.org The lability of the carbon-selenium bond has also been exploited, where organoselenides themselves can participate as electrophiles in Sonogashira-type reactions. mdpi.com

| Reaction | Catalyst Precursor | Substrates | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | [Pd(L-HX)Cl₂] (L = (Se, Cₙₕ꜀) ligand) | Aryl bromides, Phenylboronic acid | Thermally stable, air-insensitive | Up to 96% | acs.org |

| Suzuki-Miyaura | [Pd(L)Cl₂] (L = triazole-based Se-ligand) | Aryl bromides, Phenylboronic acid | Catalysis via Pd/Se nanoparticles; 0.01 mol% loading | High | rsc.org |

| Heck | [Pd(L)Cl₂] (L = triazole-based Se-ligand) | Aryl bromides, n-Butyl acrylate | Catalysis via Pd/Se nanoparticles | High | rsc.org |

| Sonogashira | [Pd(L-H)Cl] (L = oxine-based pincer Se-ligand) | Aryl halides, Terminal alkynes | Copper and amine-free conditions | Good to excellent | rsc.org |

Beyond cross-coupling, transition metal complexes derived from selenium precursors are potent catalysts for various functionalization reactions, particularly those involving alkenes and alkynes. nih.govresearchgate.net

Oxidative Functionalization of Alkenes: Selenium-π-acid catalysis has become a powerful method for the oxidative functionalization of alkenes. acs.orgstmarys-ca.edu Electrophilic selenium species, often generated catalytically, activate the π-bond of an alkene towards nucleophilic attack. researchgate.net This strategy enables a range of transformations, including allylic and vinylic aminations, esterifications, and etherifications, often with high regioselectivity and under mild conditions. acs.orgresearchgate.net Chiral selenium catalysts have been developed to achieve asymmetric oxidative functionalizations. mdpi.com These reactions can utilize various oxidants, including N-fluorobenzenesulfonimide (NFSI) or even ambient air in dual catalytic systems. mdpi.comnih.gov

Hydrofunctionalization Reactions: The catalytic addition of H-X bonds across unsaturated C-C bonds is another area where selenium-ligated complexes are applied. nih.govresearchgate.net For instance, a cationic cobalt-selenolate complex has been shown to be an effective precatalyst for the hydrostannylation of alkynes. acs.org The stereochemical outcome of the reaction (cis- or trans-addition) could be controlled by the choice of solvent. acs.org Ruthenium(II) selenolate complexes have also been used for cooperative Si-H bond activation in hydrosilylation reactions. acs.org The development of iron- and cobalt-catalyzed asymmetric hydrofunctionalization of alkenes and alkynes is an active area of research. acs.org

Other Transformations: Selenium-ligated transition metal complexes are also active in other catalytic processes, such as the oxidation of alcohols and transfer hydrogenation of aldehydes and ketones. researchgate.netresearchgate.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation of Selenium Dichloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Structural Assignment

NMR spectroscopy is a cornerstone for the structural analysis of selenium dichloride derivatives in solution. By probing various nuclei, it offers a detailed picture of the atomic connectivity and the chemical environment within the molecule. researchgate.netresearchgate.net

In the study of organic derivatives of this compound, ¹H and ¹³C NMR spectroscopy are indispensable for characterizing the organic ligands attached to the selenium center. The chemical shifts and coupling constants of the protons and carbons in the organic moiety provide definitive evidence for the structure of the derivative. For instance, in organoselenium(II) halides formed from the reaction of diselenides with chlorinating agents, the ¹H and ¹³C NMR spectra confirm the integrity of the organic framework and reveal changes in the electronic environment upon coordination to the selenium atom. psu.edu The signals of protons or carbons alpha to the selenium atom are particularly sensitive to the oxidation state and coordination number of selenium. Analysis of these spectra is crucial for confirming the successful synthesis of derivatives and for elucidating the structure of reaction products. connectjournals.commdpi.com

| Solvent | Referencing Method | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CDCl₃ | Internal TMS (0 ppm) | 7.26 | 77.16 |

| DMSO-d₆ | Internal TMS (0 ppm) | 2.50 | 39.52 |

| Dioxane-d₈ | Internal TMS (0 ppm) | 3.53 | 66.66 |

| This table presents standard reference chemical shifts for common deuterated solvents used in the NMR analysis of organic compounds. Precise values can be influenced by solute concentration and temperature. researchgate.net |

⁷⁷Se NMR spectroscopy is an exceptionally powerful tool for directly investigating the selenium atom in SeCl₂ and its derivatives. researchgate.net The ⁷⁷Se nucleus (spin 1/2, 7.63% natural abundance) has a very large chemical shift range of over 2000 ppm, which makes it highly sensitive to subtle changes in the electronic structure, oxidation state, and coordination environment of the selenium atom. nih.govacs.org

In solution studies, ⁷⁷Se NMR has been used to observe the equilibrium between this compound, diselenium (B1237649) dichloride (Se₂Cl₂), and selenium tetrachloride (SeCl₄). researchgate.netresearchgate.net Each species gives rise to a distinct signal in the ⁷⁷Se NMR spectrum, allowing for their identification and quantification in the equilibrium mixture. The chemical shift of SeCl₂ in various solvents provides insight into its interaction with the solvent molecules. For derivatives, such as adducts with thioethers, the ⁷⁷Se chemical shift provides direct evidence of coordination and can be used to characterize the nature of the Se-ligand bond. researchgate.net The significant differences in chemical shifts between selenium atoms in different environments facilitate the conformational analysis of selenium-containing compounds. researchgate.net

| Compound/Species | Solvent/Phase | ⁷⁷Se Chemical Shift (δ, ppm, referenced to Me₂Se) |

| SeCl₂ | Acetonitrile | ~1425 |

| Se₂Cl₂ | Carbon Disulfide | ~730 |

| SeCl₄ | Acetonitrile | ~1115 |

| SeCl₂(tht)₂ | Dichloromethane | ~850 |

| Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from multiple research findings. researchgate.net |

Vibrational Spectroscopy (Infrared and Raman) for Bonding Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides fundamental information about the bonding within this compound and its derivatives. These methods are used to identify functional groups, determine molecular symmetry, and calculate bond force constants.

Gas-phase laser Raman spectroscopy has been instrumental in characterizing the structure of the isolated SeCl₂ molecule, which is formed from the thermal dissociation of SeCl₄ vapor. rsc.org The observed vibrational spectrum is consistent with a non-linear, triatomic molecule of C₂ᵥ symmetry. The fundamental vibrational frequencies correspond to the symmetric stretching (ν₁), bending (ν₂), and asymmetric stretching (ν₃) modes of the molecule. Raman spectroscopy is also highly effective for monitoring reactions in solution, such as the disproportionation of SeCl₂ into Se₂Cl₂ and SeCl₄, as each species has a unique spectral fingerprint. researchgate.net In studies of related compounds like selenium dioxide difluoride (SeO₂F₂), IR and Raman spectra have been crucial for making complete vibrational assignments. capes.gov.br

| Vibrational Mode | Assignment | Raman Frequency (cm⁻¹) (Gas Phase) |

| ν₁ | Symmetric Se-Cl Stretch | 418 |

| ν₂ | Cl-Se-Cl Bend | 160 |

| ν₃ | Asymmetric Se-Cl Stretch | 411 |

| Data for gaseous SeCl₂. rsc.org |

Electronic Spectroscopy (UV-Vis and Photoelectron Spectroscopy) for Electronic Structure and Molecular Orbital Analysis

Electronic spectroscopy probes the energy levels of electrons in molecules, offering direct insight into electronic structure and bonding.

UV-Visible (UV-Vis) spectroscopy has been used to study selenium dihalides in solution. researchgate.net The electronic transitions observed in the UV-Vis spectrum, typically π → π* or n → σ* transitions, are characteristic of the species present. For SeCl₂, these spectra help to confirm its presence in solutions, although the bands are often broad and can overlap with those of other species in equilibrium, such as Se₂Cl₂. researchgate.net

Photoelectron Spectroscopy (PES), particularly using He(I) radiation, provides more detailed information by directly measuring the ionization energies of valence molecular orbitals. nih.govtandfonline.com For a molecule like SeCl₂, the photoelectron spectrum would reveal distinct bands corresponding to the ionization of electrons from the selenium and chlorine lone-pair orbitals (n), the Se-Cl sigma bonding orbitals (σ), and the Se-Cl pi-type bonding orbitals (π). rsc.org By comparing experimental ionization energies with those predicted by quantum mechanical calculations, a detailed molecular orbital diagram can be constructed, providing a fundamental understanding of the electronic structure. copernicus.org

X-ray Diffraction Studies for Solid-State Molecular Architectures and Coordination Modes

A well-characterized example is the adduct with tetrahydrothiophene (B86538) (tht), SeCl₂(tht)₂. wikipedia.org In this and similar structures, the selenium atom typically exhibits a T-shaped coordination geometry, which is a common feature for hypervalent main group elements. psu.edu The two chlorine atoms and one carbon atom from the organic ligand define the equatorial positions, while the second organic ligand occupies an axial position. X-ray diffraction has also been crucial in studying chalcogen bonding interactions in co-crystals of selenium-containing compounds, where the selenium atom acts as an electron acceptor. mdpi.comacs.org These structural studies are fundamental to understanding the nature of bonding and intermolecular interactions in selenium chemistry.

| Compound | Parameter | Value |

| SeCl₂(tht)₂ | Se-Cl Bond Length | ~2.37 Å |

| Se-S Bond Length | ~2.46 Å, ~2.84 Å | |

| Cl-Se-Cl Bond Angle | ~95.5° | |

| Cl-Se-S Bond Angle | ~90.1°, ~170.8° | |

| Structural data for the adduct bis(tetrahydrothiophene)this compound. Note that values can vary slightly depending on the specific crystal structure determination. wikipedia.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis in Reaction Product Identification

Mass spectrometry (MS) is a vital analytical tool for the identification of reaction products of this compound by providing information on their molecular weight and elemental composition. frontiersin.orgmdpi.com A key feature in the mass spectra of selenium-containing compounds is the characteristic isotopic pattern of selenium, which has six stable isotopes. researchgate.net This unique "fingerprint" allows for the unambiguous identification of fragments containing a selenium atom.

In the analysis of this compound derivatives, the molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern, observed in the MS/MS spectrum, offers structural clues. nih.gov Common fragmentation pathways for derivatives include the loss of chlorine atoms, cleavage of the Se-ligand bond, or fragmentation of the organic ligand itself. aip.org Techniques like electrospray ionization (ESI-MS) are particularly useful for analyzing non-volatile or thermally sensitive derivatives directly from solution. frontiersin.org

Theoretical and Computational Chemistry Studies of Selenium Dichloride

Quantum Mechanical Calculations of Electronic Structure and Bonding Characteristics

Quantum mechanical calculations have been instrumental in defining the electronic structure and bonding in selenium dichloride. As a simple triatomic molecule, SeCl₂ has been the subject of various computational studies that elucidate its geometry and the nature of its chemical bonds.

Gas-phase electron diffraction (GED) experiments have determined that the SeCl₂ molecule possesses a bent (V-shaped) geometry with C₂ᵥ symmetry. researchgate.net Computational studies, employing methods ranging from Møller-Plesset second-order perturbation theory (MP2) to various Density Functional Theory (DFT) functionals (like B3LYP, B3PW91, and PBE0) and Coupled Cluster (CCSD, CCSD(T)) methods, have successfully reproduced this geometry. psu.edursc.org

The bonding in this compound can be described using valence bond theory as involving sp³ hybridization of the central selenium atom. This model accommodates the two bonding pairs with the chlorine atoms and the two lone pairs on selenium, leading to a bent molecular geometry. Molecular Orbital (MO) theory provides a more detailed picture. Non-empirical valence-electron core-pseudopotential molecular orbital calculations have been used to interpret the He(I) photoelectron spectra of SeCl₂, correlating the observed ionization energies with the calculated energies of the molecule's occupied molecular orbitals. rsc.org These calculations show the highest occupied molecular orbitals (HOMOs) are primarily composed of the p-type lone pair orbitals on the selenium and chlorine atoms.

The calculated geometric parameters from various levels of theory are generally in good agreement with experimental data.

| Parameter | Experimental Value (GED) researchgate.net | Computational Method | Calculated Value | Reference |

|---|---|---|---|---|

| Se-Cl Bond Length (rₐ) | 2.157(3) Å | MP2/cc-pVTZ | 2.174 Å | psu.edu |

| Cl-Se-Cl Bond Angle (∠) | 99.6(5)° | MP2/cc-pVTZ | 99.9° | psu.edu |

| Se-Cl Bond Length (rₐ) | 2.157(3) Å | B3PW91/cc-pVTZ | 2.181 Å | psu.edu |

| Cl-Se-Cl Bond Angle (∠) | 99.6(5)° | B3PW91/cc-pVTZ | 100.0° | psu.edu |

The investigation of related selenium halide cations has shown that the stability and structure of these compounds arise from a delicate balance between the strengths of homoatomic (Se-Se) and heteroatomic (Se-Cl) bonds, a principle that also governs the electronic stability of the neutral SeCl₂ molecule. jyu.fi

Ab Initio and Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Ab initio and DFT methods are crucial for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of transition state structures and activation barriers. While detailed mechanistic studies focusing exclusively on this compound are specialized, the principles are well-established in the broader context of organoselenium chemistry.

For example, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to propose a theoretical mechanism for the addition of this compound to acetylene (B1199291). researchgate.net Such studies typically involve:

Geometry Optimization: The structures of reactants, products, and any proposed intermediates are fully optimized to find their lowest energy conformations.

Transition State Search: A search for the first-order saddle point on the potential energy surface that connects reactants (or intermediates) to products is performed. This saddle point corresponds to the transition state (TS).

Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. A true minimum (reactant, product, intermediate) will have all real (positive) vibrational frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is often performed starting from the transition state structure to confirm that it correctly connects the desired reactant and product minima.

In a related study on the organoselenium-catalyzed syn-dichlorination of alkenes, DFT calculations were employed to elucidate the reaction mechanism. nih.gov Although this study identified a selenium(IV) species (PhSeCl₃) as the active catalyst rather than a selenium(II) species, the methodology demonstrates how computational chemistry can distinguish between proposed mechanistic pathways and identify the key species involved. nih.gov These computational approaches allow researchers to build a detailed, step-by-step model of the reaction, providing insights into stereoselectivity and reactivity that can be difficult to obtain experimentally. researchgate.net

| Functional | Description | Typical Application |

|---|---|---|

| B3LYP | Hybrid GGA functional, combines Becke's 3-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Widely used for geometry optimizations and mechanistic studies of organic and organometallic reactions. researchgate.net |

| M06-2X | Hybrid meta-GGA functional with a high percentage of Hartree-Fock exchange. | Good performance for main-group thermochemistry, kinetics, and non-covalent interactions. |

| PBE0 | Hybrid GGA functional that mixes Perdew-Burke-Ernzerhof (PBE) exchange with Hartree-Fock exchange. | Often used for solid-state physics and molecular systems, providing good structural and electronic properties. psu.edu |

| B3PW91 | Hybrid GGA functional combining Becke's 3-parameter exchange with the Perdew-Wang 1991 correlation functional. | Applied in studies of selenium dihalides for structural and frequency calculations. psu.edu |

Computational Modeling of Spectroscopic Signatures

Computational modeling is an indispensable partner to spectroscopy, aiding in the assignment of spectral features and providing a deeper understanding of the underlying molecular properties. Various spectroscopic techniques have been applied to SeCl₂, with computational methods providing the theoretical foundation for interpreting the results.

Vibrational Spectroscopy: Gas-phase Raman spectra of SeCl₂ have been experimentally recorded. researchgate.net Computational methods, particularly DFT and post-Hartree-Fock methods like MP2 and CCSD(T), can calculate the harmonic and anharmonic vibrational frequencies of the molecule. rsc.orgarxiv.org These calculated frequencies, corresponding to the symmetric stretch, bending, and asymmetric stretch modes of SeCl₂, can be compared directly with experimental Raman and infrared spectra to confirm assignments. While most computational methods tend to overestimate the absolute vibrational frequencies, the trends and relative positions are generally reliable, and scaling factors can be applied for better agreement. rsc.org

Photoelectron Spectroscopy: The He(I) photoelectron spectrum of SeCl₂ has been measured, providing information about the energies of its molecular orbitals. rsc.orgnist.gov These experimental results have been successfully correlated with non-empirical valence-electron core-pseudopotential molecular orbital calculations, which predict the ionization energies associated with removing electrons from different orbitals. rsc.org

NMR Spectroscopy: Selenium-77 is an NMR-active nucleus, making ⁷⁷Se NMR spectroscopy a valuable tool for characterizing selenium-containing compounds. acs.org Ab initio and DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used to compute NMR chemical shifts. nih.govacs.org For SeCl₂ in a tetrahydrofuran (B95107) (THF) solution, the ⁷⁷Se NMR chemical shift has been experimentally measured. acs.org Theoretical calculations can model this chemical shift, taking into account solvent effects through models like the Polarizable Continuum Model (PCM), to provide a direct link between the observed resonance and the electronic structure of the molecule. nih.govekb.eg

| Spectroscopy | Experimental Value | Computational Method | Calculated Value | Reference |

|---|---|---|---|---|

| Raman (Symm. Stretch, ν₁) | 418 cm⁻¹ (in CS₂) | B3LYP/cc-pVTZ | ~8-13% overestimate typical | rsc.org |

| Raman (Bend, ν₂) | 167 cm⁻¹ (in CS₂) | B3LYP/cc-pVTZ | ~8-13% overestimate typical | rsc.org |

| ⁷⁷Se NMR Chemical Shift | 1445 ppm (in THF) | GIAO-DFT | Method-dependent | acs.org |

| Photoelectron Ionization Energy | 10.03 eV (1st band) | MO Calculation | Correlates with theory | rsc.org |

Applications of Selenium Dichloride in Advanced Synthetic Methodologies and Material Science

Reagent in Stereoselective and Regioselective Synthesis of Organoselenium Compounds

Selenium dichloride is a highly effective electrophilic reagent that readily reacts with unsaturated carbon-carbon bonds, such as those found in alkenes and alkynes. These reactions often proceed with a high degree of stereoselectivity and regioselectivity, affording specific isomers of organoselenium compounds. This controlled reactivity is of significant importance in the synthesis of complex molecules where precise spatial arrangement of atoms is crucial.

The addition of this compound to alkynes, for instance, has been shown to occur in a stereoselective anti-addition manner, leading exclusively to the formation of (E)-bis(2-chlorovinyl) selenides in high yields. researchgate.net This means that the two chlorine atoms and the selenium atom add to opposite faces of the alkyne triple bond. Similarly, the reaction with terminal acetylenes proceeds in a regioselective fashion, yielding anti-Markovnikov adducts with (E)-stereochemistry. gatech.edu In the case of cycloalkenes, the addition of this compound also proceeds via anti-addition. wikipedia.org

The transannular addition of this compound to cyclic dienes, such as cis,cis-1,5-cyclooctadiene, results in the formation of bicyclic organoselenium compounds with defined stereochemistry. dtu.dk This reaction provides a straightforward route to complex heterocyclic systems.

The following table summarizes key research findings on the stereoselective and regioselective reactions of this compound:

| Substrate | Product | Stereoselectivity/Regioselectivity | Yield | Reference |

|---|---|---|---|---|

| Alkynes | (E)-Bis(2-chlorovinyl) selenides | Stereoselective (anti-addition) | Quantitative | researchgate.net |

| Terminal Alkynes | (E)-anti-Markovnikov adducts | Regioselective and Stereoselective | High | gatech.edu |

| Cycloalkenes | trans-Bis(2-chloroalkyl) selenides | Stereoselective (anti-addition) | Quantitative | wikipedia.org |

| cis,cis-1,5-cyclooctadiene | 2,6-dichloro-9-selenabicyclo[3.3.1]nonane | Stereoselective (transannular addition) | Near Quantitative | dtu.dk |

Precursor for Advanced Organoselenium Materials

Organoselenium compounds are increasingly being investigated for their potential in advanced materials due to their unique electronic and optical properties. This compound serves as a fundamental building block in the synthesis of monomers and precursors for these materials. By reacting this compound with various organic molecules, a wide array of functionalized organoselenium compounds can be prepared, which can then be polymerized or incorporated into larger supramolecular structures.

For example, selenium-containing polymers and dendrimers are a class of materials with potential applications in electronics, optics, and biomedicine. mdpi.comkipmi.or.id The synthesis of these materials often begins with the creation of selenium-containing monomers. This compound can be utilized to synthesize such monomers by introducing selenium into a polymerizable organic scaffold. The resulting monomers can then undergo polymerization to form selenium-containing polymers with tailored properties.

The synthesis of selenium-containing heterocycles from this compound and di-unsaturated substrates provides another avenue for the creation of building blocks for advanced materials. journalcra.com These heterocyclic compounds can possess specific electronic properties and can be further functionalized and incorporated into larger systems, such as conjugated polymers for electronic applications.

Role in the Synthesis of Selenium-Doped Semiconductor Materials

The intentional introduction of impurities, or doping, into semiconductor materials is a critical process for tuning their electrical and optical properties. researchgate.net Selenium is a known dopant for various semiconductors, where it can alter the band gap and charge carrier concentration. aps.org For instance, selenium doping in zinc oxide (ZnO) has been explored to modify its properties for applications in photocatalysis and electronics. scielo.org.mx

Environmental Transformations and Analytical Speciation of Selenium Compounds

Hydrolysis Mechanisms of Selenium Dichloride and Subsequent Selenium Species Formation

This compound (SeCl2) is a reactive inorganic compound that undergoes hydrolysis in the presence of water. This process is significant as it initiates the transformation of selenium into various species, influencing its environmental fate and bioavailability. The hydrolysis of this compound is a complex process that can lead to the formation of several selenium compounds.

The primary hydrolysis reaction of this compound in water is reported to yield hydrochloric acid and selenium dioxide. However, another source suggests the formation of hypochlorous acid (HClO) and selenious acid (H2SeO3). smolecule.com888chem.com Selenious acid is a key intermediate, as it is a water-soluble and relatively mobile form of selenium.

It is important to note that this compound solutions are unstable at room temperature and can disproportionate to form diselenium (B1237649) dichloride (Se2Cl2) and selenium tetrachloride (SeCl4). wikipedia.org Dithis compound also hydrolyzes in water, though slowly, to produce hydrogen chloride and selenium dioxide. smolecule.com This dynamic equilibrium among different selenium chlorides adds another layer of complexity to the hydrolysis process and the subsequent selenium species that are formed.

The formation of selenious acid (H2SeO3) from the hydrolysis of this compound is a critical step in the environmental transformation of selenium. Selenious acid can be further oxidized to selenic acid (H2SeO4) under oxidizing conditions or reduced to elemental selenium under reducing conditions. scispace.com These transformations are influenced by environmental factors such as pH, redox potential, and the presence of other chemical species.

The various selenium species that can be formed subsequent to the hydrolysis of this compound are summarized in the table below.

| Initial Reactant | Hydrolysis Products | Subsequent Transformation Products |

| This compound (SeCl2) | Selenious Acid (H2SeO3), Hydrochloric Acid (HCl), Hypochlorous Acid (HClO) | Selenic Acid (H2SeO4), Elemental Selenium (Se), Selenides (e.g., H2Se) |

| Dithis compound (Se2Cl2) | Selenium Dioxide (SeO2), Hydrogen Chloride (HCl) | Selenious Acid (H2SeO3) |

Role in the Biogeochemical Cycling of Selenium in Aqueous and Terrestrial Systems

The transformation of this compound and its hydrolysis products plays a crucial role in the biogeochemical cycling of selenium. The speciation of selenium, which refers to the different chemical forms in which the element exists, dictates its mobility, bioavailability, and toxicity in the environment.

In aqueous systems, the primary inorganic selenium species derived from the hydrolysis of this compound are selenite (B80905) (SeO3^2-), the anion of selenious acid, and selenate (B1209512) (SeO4^2-), the anion of selenic acid. Selenate is generally more mobile and less strongly adsorbed to soil particles than selenite. scispace.com The solubility of these species allows for their transport in water, making them available for uptake by aquatic organisms. usgs.gov The biogeochemical cycling in aquatic environments is influenced by factors such as water chemistry, microbial activity, and the presence of organic matter.

In terrestrial systems, the fate of selenium is largely governed by soil conditions. In alkaline and well-oxidized soils, selenate is the predominant form and is readily available for plant uptake. scispace.com Conversely, in acidic soils, selenite is more common and tends to be adsorbed onto iron and aluminum oxides, reducing its mobility and bioavailability. scispace.com The transformation of inorganic selenium species into organic forms by plants and microorganisms is a key process in the terrestrial selenium cycle. taylorfrancis.com These organoselenium compounds can be transferred through the food chain. rsc.org

A significant aspect of the biogeochemical cycling of selenium is the process of biomethylation, which involves the conversion of inorganic and organic selenium compounds into volatile methylated species, such as dimethyl selenide (B1212193) (DMSe) and dimethyl diselenide (DMDSe), by microorganisms. ethz.ch This volatilization contributes to the atmospheric transport and redistribution of selenium in the environment. ethz.ch

The various processes involved in the biogeochemical cycling of selenium originating from the transformation of this compound are outlined below.

| Environmental System | Key Processes | Major Selenium Species Involved |

| Aqueous | Hydrolysis, Oxidation-Reduction, Adsorption-Desorption, Biological Uptake, Biomethylation | Selenite (SeO3^2-), Selenate (SeO4^2-), Organoselenium compounds, Dimethyl selenide (DMSe) |

| Terrestrial | Adsorption-Desorption, Plant Uptake, Microbial Transformation, Volatilization | Selenite (SeO3^2-), Selenate (SeO4^2-), Elemental Selenium (Se), Organoselenium compounds |

Advanced Analytical Methodologies for the Speciation and Quantification of Selenium Metabolites and Transformation Products (Excluding Direct SeCl2 Detection)

The determination of the various chemical forms of selenium is essential for understanding its environmental behavior and biological effects. Advanced analytical techniques are required for the speciation and quantification of selenium metabolites and transformation products. It is important to note that these methods are not designed for the direct detection of the highly reactive this compound but rather for its more stable transformation products.

A common and powerful approach for selenium speciation analysis is the coupling of a separation technique with a sensitive detection method. rsc.org High-performance liquid chromatography (HPLC) is frequently used for the separation of different selenium species. benthamdirect.commdpi.com The choice of chromatographic mode, such as ion-exchange chromatography (IEC) or reversed-phase chromatography (RPC), depends on the specific selenium compounds being analyzed. rsc.org

For detection, inductively coupled plasma mass spectrometry (ICP-MS) is the preferred technique due to its high sensitivity and selectivity for selenium. rsc.orgmdpi.com The hyphenated technique, HPLC-ICP-MS, allows for the separation and quantification of various selenium species in a single analysis. benthamdirect.com Other detection methods that can be coupled with chromatography include atomic fluorescence spectrometry (AFS) and atomic absorption spectrometry (AAS). benthamdirect.commdpi.com

The table below summarizes some of the advanced analytical methodologies used for selenium speciation.

| Analytical Technique | Principle | Analytes |

| HPLC-ICP-MS | Separation of selenium species by HPLC followed by sensitive detection using ICP-MS. rsc.orgbenthamdirect.com | Selenite, Selenate, Selenomethionine, Selenocysteine, and other organoselenium compounds. usgs.govalsglobal.com |

| HG-AAS/AFS | Conversion of certain selenium species to volatile hydrides, which are then detected by AAS or AFS. benthamdirect.comrsc.org | Primarily inorganic selenium (Se(IV)). Se(VI) requires a pre-reduction step. mdpi.com |

| GC-ICP-MS | Separation of volatile selenium compounds by gas chromatography (GC) followed by ICP-MS detection. ethz.ch | Dimethyl selenide (DMSe), Dimethyl diselenide (DMDSe). ethz.ch |

| LC-ESI-MS/MS | Liquid chromatography coupled with electrospray ionization tandem mass spectrometry for structural elucidation of selenium metabolites. nih.gov | Identification and confirmation of unknown selenium species. nih.gov |

These advanced analytical methods provide the necessary tools to investigate the complex environmental transformations of selenium compounds originating from this compound, enabling a better understanding of their role in biogeochemical cycles.

Q & A

Q. What are the established methods for synthesizing selenium dichloride, and how do reaction conditions influence purity and yield?

this compound can be synthesized via:

- Direct chlorination : Reacting elemental selenium with chlorine gas at controlled temperatures. Excess chlorine may lead to SeCl₄ formation, requiring precise stoichiometric control .

- Phosphorus pentachloride reaction : Using PCl₅ with selenium or selenium dioxide (SeO₂) under anhydrous conditions. This method avoids water contamination, which decomposes SeCl₂ .

- Reduction of SeCl₄ : Triphenylstibine (SbPh₃) reduces SeCl₄ to SeCl₂ in situ, a method useful for avoiding impurities from side reactions .

Key considerations : Moisture exclusion, inert atmosphere (e.g., nitrogen/argon), and temperature modulation (e.g., avoiding >100°C to prevent decomposition).

Q. How can researchers characterize this compound’s structural and chemical properties?

- Spectroscopic techniques : Raman spectroscopy to identify Se-Cl vibrational modes (~250–350 cm⁻¹) and UV-Vis spectroscopy to monitor electronic transitions in solution .

- X-ray diffraction (XRD) : For crystalline structure analysis, though SeCl₂’s instability complicates single-crystal growth .

- Thermogravimetric analysis (TGA) : To study thermal decomposition pathways (e.g., SeCl₂ → Se + Cl₂ at elevated temperatures) .

Q. What are the primary decomposition pathways of this compound, and how can they be mitigated during experiments?

SeCl₂ decomposes via:

- Hydrolysis : Reacts violently with water to form selenous acid (H₂SeO₃) and HCl. Use anhydrous solvents (e.g., dry CCl₄) and Schlenk-line techniques .

- Thermal instability : Disproportionates into SeCl₄ and elemental selenium above 100°C. Conduct reactions under controlled low-temperature conditions .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict this compound’s reactivity in novel reaction systems?

Density functional theory (DFT) simulations can:

- Map electron density to identify nucleophilic/electrophilic sites (e.g., Se center in SeCl₂ acts as a Lewis acid).

- Predict thermodynamic stability of intermediates in reactions, such as SeCl₂’s equilibrium with Se₂Cl₂ and Cl₂ .

Methodology : Compare calculated Gibbs free energy changes (ΔG) with experimental data to validate models .

Q. What contradictions exist in literature regarding this compound’s stability, and how can they be resolved?

- Contradiction : Some studies report SeCl₂ as metastable in solution, while others describe rapid decomposition.

- Resolution : Purity of starting materials (e.g., trace moisture accelerates decomposition) and solvent choice (polar vs. nonpolar) significantly affect stability. Standardize synthesis protocols and use real-time monitoring (e.g., in situ NMR) .

Q. What role does this compound play in synthesizing organoselenium compounds, and what are the mechanistic challenges?

SeCl₂ is a precursor for selenol (Se-H) and selenoether (Se-R) compounds. Key steps:

- Nucleophilic substitution : Reacting SeCl₂ with Grignard reagents (RMgX) to form R-Se-R.

- Reduction : Using NaBH₄ to generate H₂Se for selenol synthesis.

Challenge : Competing side reactions (e.g., oxidation to Se⁰) require strict inert conditions and stoichiometric excess of reducing agents .

Key Recommendations for Researchers

- Reproducibility : Document solvent purity, reaction atmosphere, and temperature gradients in detail .

- Safety : Use fume hoods for chlorination steps and avoid skin contact (SeCl₂ is toxic and corrosive) .

- Data validation : Cross-reference experimental results with computational models to resolve literature contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.